molecular formula C7H9ClN2O B3096586 4-Chloro-5-methoxy-2,6-dimethylpyrimidine CAS No. 1286784-01-7

4-Chloro-5-methoxy-2,6-dimethylpyrimidine

Cat. No.: B3096586
CAS No.: 1286784-01-7
M. Wt: 172.61 g/mol
InChI Key: FSUFZLUXHNPYLF-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2,6-dimethylpyrimidine typically involves the chlorination and methoxylation of a pyrimidine precursor. One common method includes the reaction of 2,6-dimethylpyrimidine with chlorine gas in the presence of a suitable catalyst to introduce the chlorine atom at the 4-position. Subsequently, the methoxy group can be introduced at the 5-position using a methoxylation reagent such as sodium methoxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-methoxy-2,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-chloro-2,6-dimethylpyrimidine
  • 2,4-Dichloro-6-methylpyrimidine
  • 4-Chloro-2,6-dimethylpyrimidine

Uniqueness

4-Chloro-5-methoxy-2,6-dimethylpyrimidine is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of substituents allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

4-chloro-5-methoxy-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-4-6(11-3)7(8)10-5(2)9-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUFZLUXHNPYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743763
Record name 4-Chloro-5-methoxy-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286784-01-7
Record name 4-Chloro-5-methoxy-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-methoxy-2,6-dimethylpyrimidine
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Reactant of Route 5
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Reactant of Route 6
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